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Compound of Interest

Compound Name: Uio-66-cooh

Cat. No.: B11930871

An Objective Comparison of UiO-66-COOH and MIL-101(Cr)-COOH for Drug Delivery
Applications

Introduction

Metal-Organic Frameworks (MOFs) have emerged as highly promising materials for advanced
drug delivery systems due to their exceptional porosity, tunable structures, and high surface
areas. Among the vast family of MOFs, the zirconium-based UiO-66 and chromium-based MIL-
101 have garnered significant attention. The functionalization of these frameworks with
carboxylic acid groups (-COOH) can further enhance their performance by providing active
sites for drug interaction, improving hydrophilicity, and enabling pH-responsive drug release.

This guide provides a detailed comparative analysis of Ui0O-66-COOH and MIL-101(Cr)-COOH
for researchers, scientists, and professionals in drug development. We will objectively compare
their structural properties, drug loading and release capabilities, stability, and biocompatibility,
supported by experimental data from the literature.

Structural and Physicochemical Properties

The fundamental properties of a MOF, such as its surface area, pore size, and stability, are
critical determinants of its suitability as a drug carrier. UiO-66 is renowned for its exceptional
chemical and thermal stability, attributed to the strong Zr-O bonds, while MIL-101(Cr) is
distinguished by its remarkably large pore sizes and surface area.[1][2] The introduction of -
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COOH functional groups modifies these properties, often leading to a slight reduction in

surface area but providing valuable interaction sites.

Property

UiO-66-COOH

MIL-101(Cr)-COOH

Metal Center

Zirconium (Zr)

Chromium (Cr)

Organic Linker

1,2,4,5-Benzenetetracarboxylic

acid or similar

2-Carboxyterephthalic acid or

similar

~194 - 1455 m2/g (Varies with

>2400 m?/g (Typically high,

BET Surface Area ] o
synthesis & parent MOF)[3][4] similar to parent MOF)[5]
Variable, depends on defect
Pore Volume ) ~1.5-2.0cm¥/g
density
~6-10 A (micropores), larger
, ( P _ ). larg ~29 A and ~34 A (two types of
Pore Size defect pores possible (~68 A)

[4]

mesopores)[2]

Thermal Stability

High, typically up to 450-500
°C[1]

High, typically up to 300-350
°C

Chemical Stability

Excellent; stable in a wide pH
range (1-12) and various

solvents.[6]

Good; stable in water and

many organic solvents.[5][7]

Performance in Drug Delivery

The ultimate test for these materials is their performance in encapsulating and releasing

therapeutic agents. Key metrics include drug loading capacity, release kinetics over time, and

biocompatibility with biological systems. The -COOH groups can form hydrogen bonds with

drug molecules, enhancing loading efficiency and potentially enabling pH-triggered release in

acidic tumor microenvironments or endosomes.
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Performance Metric

UiO-66-COOH

MIL-101(Cr)-COOH

Drug Loading Capacity

Moderate to High. E.g.,
Ciprofloxacin (up to 84 wt%)
[8], Ibuprofen (~60 wt%)[6],
Acriflavine (~5.6 wt%)[9].

Very High. E.g.,
Corticosteroids (~1000 mg/L)
[5], Ibuprofen (high capacity
reported)[10].

Drug Release Profile

Sustained and often pH-
responsive. E.g., 87%
Ciprofloxacin release in 72h at
pH 5.0.[8]

Sustained release profile. The
-COOH group can increase
electrostatic and hydrogen
bonding forces, influencing
release.[5][10]

Biocompatibility

Generally considered highly
biocompatible with low
cytotoxicity due to the inert

nature of Zirconium.[11][12]

Potential cytotoxicity concerns
due to the presence of
Chromium (Cr3+), requiring
thorough evaluation for

biomedical applications.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below

are generalized protocols for the synthesis and evaluation of these MOFs for drug delivery,

based on common laboratory practices.

Synthesis of UiO-66-COOH

e Precursor Solution: Dissolve Zirconium tetrachloride (ZrCls) and 1,2,4,5-
Benzenetetracarboxylic acid (HsBTEC) in N,N-Dimethylformamide (DMF).

e Modulator Addition: Add a modulator, such as benzoic acid or acetic acid, to control crystal

size and defects.

e Solvothermal Reaction: Transfer the solution to a Teflon-lined autoclave and heat at 120-

140°C for 6 to 24 hours.[13]

 Purification: Cool the autoclave to room temperature. Collect the resulting white powder by

centrifugation. Wash repeatedly with fresh DMF and then with ethanol to remove unreacted
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precursors.

» Activation: Dry the purified powder under vacuum at an elevated temperature (e.g., 150°C)
to remove residual solvent from the pores.

Synthesis of MIL-101(Cr)-COOH

e Precursor Solution: Dissolve Chromium (lll) nitrate nonahydrate (Cr(NOs)3-9H20) and 2-
carboxyterephthalic acid in deionized water.[14]

» Hydrothermal Reaction: Place the solution into a Teflon-lined stainless-steel autoclave and
heat at 220°C for 8 hours.[14]

 Purification: Allow the reaction to cool to room temperature. Filter the green solid to remove
unreacted ligand. The product is then purified by washing with hot DMF and hot ethanol to
ensure all impurities are removed.[14]

 Activation: Dry the final green powder overnight at 120-150°C to activate the material.

Drug Loading Protocol (Impregnation Method)

e Prepare Drug Solution: Dissolve the desired drug (e.g., Doxorubicin, Ibuprofen) in a suitable
solvent to create a concentrated solution.

¢ Incubation: Disperse a known amount of activated MOF powder (UiO-66-COOH or MIL-
101(Cr)-COOH) into the drug solution.

o Stirring: Stir the suspension at room temperature for 24-48 hours to allow the drug molecules
to diffuse into the MOF pores.

e Separation and Washing: Centrifuge the mixture to separate the drug-loaded MOF. Wash the
powder with a small amount of fresh solvent to remove surface-adsorbed drug.

¢ Quantification: Determine the amount of loaded drug by measuring the drug concentration in
the supernatant before and after loading using UV-Vis spectroscopy or HPLC.

In Vitro Drug Release Protocol
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o Dispersion: Disperse a known amount of drug-loaded MOF into a release medium, typically
a phosphate-buffered saline (PBS) solution at a specific pH (e.g., pH 7.4 for physiological
conditions or pH 5.5 for endosomal/tumor conditions).

 Incubation: Place the dispersion in a shaker bath at 37°C.

o Sampling: At predetermined time intervals, take a small aliquot of the release medium and
separate the MOF particles by centrifugation.

e Analysis: Measure the concentration of the released drug in the aliquot using UV-Vis
spectroscopy or HPLC.

e Cumulative Release: Replenish the volume of the release medium with fresh PBS to
maintain sink conditions. Calculate the cumulative percentage of drug released over time.

Visualizations
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Comparative Discussion

UiO-66-COOH: The primary advantage of UiO-66-COOH lies in its exceptional stability and the
biocompatibility of its zirconium core.[6][11] This makes it a robust candidate for oral drug
delivery, where it must withstand the harsh acidic environment of the stomach, and for
applications requiring long-term stability in physiological fluids. While its surface area and pore
volume are generally lower than MIL-101(Cr), its tunable defects can create larger pores,
enhancing its capacity for larger drug molecules.[11] The biocompatibility profile makes it a
safer choice for initial in vivo studies.

MIL-101(Cr)-COOH: The standout feature of MIL-101(Cr)-COOH is its enormous surface area
and large mesoporous cages.[2] This allows for exceptionally high loading capacities,
particularly for bulky drug molecules that may not fit within the smaller pores of UiO-66. This
makes it an excellent candidate for delivering high doses of therapeutics. However, the use of
chromium as the metal node raises potential toxicity concerns that must be carefully addressed
for any clinical translation.[5] While stable, it may not match the extreme chemical resilience of
UiO-66 across a very wide pH range.[7]

The Role of -COOH Functionalization: For both MOFs, the carboxylic acid groups are pivotal.
They serve as hydrogen-bonding sites, which can significantly increase the loading efficiency of
drugs containing complementary functional groups (e.g., amines). Furthermore, the pKa of the
carboxylic acid allows for pH-responsive behavior. In neutral physiological pH (7.4), the group
is deprotonated (-COO~), potentially trapping the drug. In the acidic environment of a tumor or
an endosome (pH 5.0-6.5), protonation (-COOH) can alter the host-guest interactions and
trigger drug release.

Conclusion

The choice between UiO-66-COOH and MIL-101(Cr)-COOH is not straightforward and
depends heavily on the specific application.

» Choose UiO-66-COOH for applications where supreme stability and biocompatibility are
paramount. It is an ideal candidate for oral delivery routes and for drugs that require a highly
resilient and non-toxic carrier.
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e Choose MIL-101(Cr)-COOH when the primary requirement is maximizing the drug loading
capacity, especially for large therapeutic molecules. Its high porosity is unmatched, but this
comes with the caveat of needing rigorous toxicological assessment due to the chromium
content.

Both materials represent state-of-the-art platforms for drug delivery. Future research focusing
on creating composite or hybrid materials, such as the reported UiO-66@Cr-MIL-101
nanohybrid, may successfully combine the high stability of UiO-66 with the vast loading
capacity of MIL-101, offering the best of both worlds for next-generation therapeutic systems.
[15]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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